molecular formula C20H20cLn5o B1666547 Acodazole hydrochloride CAS No. 55435-65-9

Acodazole hydrochloride

Cat. No. B1666547
CAS RN: 55435-65-9
M. Wt: 381.9 g/mol
InChI Key: SOCGJDYHNGLZEC-UHFFFAOYSA-N
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Description

Acodazole Hydrochloride is the hydrochloride salt of acodazole, a synthetic imidazoquinoline with antineoplastic activity. Acodazole intercalates into DNA, resulting in disruption of DNA replication. Use of this agent has been associated with significant cardiotoxicity.

Scientific Research Applications

  • Antimicrobial and Antineoplastic Properties : Acodazole (NSC 305884) is known for its antimicrobial as well as antineoplastic properties. However, it has been noted that further development of Acodazole will require strategies to suppress certain cardiac side effects observed during trials (Trump et al., 1987).

  • Phase I Clinical Trial and Pharmacokinetics : In a Phase I clinical trial involving patients with advanced carcinomas, Acodazole demonstrated cardiac toxicity as a dose-limiting factor. The study emphasized the need for further research to understand and alleviate this cardiac toxicity (Pazdur et al., 1988).

  • DNA Cleavage Specificity in Cancer Therapy : Acodazole has been linked to the development of metalloporphyrins, agents that mimic the properties of the antitumor glycopeptide bleomycin. These agents, including those with Acodazole intercalating groups, have shown potential in oxygen-mediated scission of DNA, a vital process in cancer therapy (Lown et al., 1986).

  • Cardiovascular Effects : The cardiac effects of Acodazole have been a significant area of concern, particularly its role in QT interval prolongation and potential arrhythmias. This necessitates a careful assessment of its cardiovascular impacts in therapeutic applications (Gefter et al., 1983).

  • Potential for Future Research : Despite the observed side effects, the unique properties of Acodazole suggest that it may still hold potential in specific therapeutic applications. Further research, particularly in addressing its cardiac side effects, is necessary to harness its benefits fully.

properties

CAS RN

55435-65-9

Product Name

Acodazole hydrochloride

Molecular Formula

C20H20cLn5o

Molecular Weight

381.9 g/mol

IUPAC Name

N-methyl-N-[4-[(7-methyl-6H-imidazo[4,5-f]quinolin-9-yl)amino]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C20H19N5O.ClH/c1-12-10-18(19-16(23-12)8-9-17-20(19)22-11-21-17)24-14-4-6-15(7-5-14)25(3)13(2)26;/h4-11,23-24H,1-3H3;1H

InChI Key

SOCGJDYHNGLZEC-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C2C(=N1)C=CC3=C2N=CN3)NC4=CC=C(C=C4)N(C)C(=O)C.Cl

SMILES

CC1=CC(=C2C(=CC=C3C2=NC=N3)N1)NC4=CC=C(C=C4)N(C)C(=O)C.Cl

Canonical SMILES

CC1=CC(=C2C(=CC=C3C2=NC=N3)N1)NC4=CC=C(C=C4)N(C)C(=O)C.Cl

Appearance

Solid powder

Other CAS RN

55435-65-9

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

79152-85-5 (Parent)

shelf_life

Bulk: The bulk compound did not undergo significant decomposition when heated at 60 °C for 30 days in the dark (HPLC). The compound is quite hygroscopic. Solution: A solution (0.1 mg/mL) prepared in unbuffered water and stored at room temperature and exposed to light was stable for > 48 hours (HPLC).

solubility

H > 50 (mg/mL)
pH 4 Acetate buffer > 50 (mg/mL)
pH 9 Carbonate buffer > 50 (mg/mL)
10% Ethanol > 50 (mg/mL)
Methanol 10 - 12 (mg/mL)
95% Ethanol 10 - 15 (mg/mL)
0.1 N HCl > 50 (mg/mL)
0.1 N NaOH < 1 (mg/mL)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acodazole HCl;  Acodazole hydrochloride;  NSC 305884;  NSC305884;  NSC-305884

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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